シンナメートブチル

概要

説明

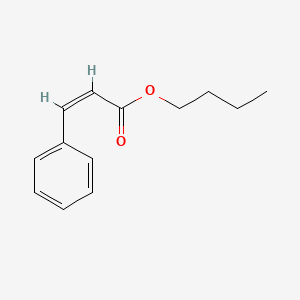

Butyl cinnamate is an organic compound belonging to the class of cinnamates, which are esters of cinnamic acid. It is characterized by a pleasant fruity aroma, making it a valuable ingredient in the fragrance and flavor industries. The compound is also known for its potential antimicrobial properties, which have been explored in various scientific studies .

科学的研究の応用

Chemistry: Used as a starting material for the synthesis of other cinnamate derivatives.

Biology: Investigated for its antimicrobial properties against pathogenic fungi and bacteria.

Medicine: Explored for its potential use in drug formulations due to its antimicrobial activity.

Industry: Utilized in the fragrance and flavor industries for its pleasant aroma

作用機序

Target of Action

Butyl cinnamate, a synthetic cinnamate derivative, has been found to exhibit antimicrobial activity against pathogenic fungi and bacteria . The primary targets of butyl cinnamate are the ergosterol present in the fungal plasmatic membrane and the cell wall . Molecular docking simulations suggest that the most likely targets of butyl cinnamate in C. albicans are caHOS2 and caRPD3 .

Mode of Action

Butyl cinnamate interacts directly with its targets, leading to changes in the fungal plasmatic membrane and cell wall . This interaction disrupts the integrity of these structures, thereby inhibiting the growth of the microorganisms .

Biochemical Pathways

Butyl cinnamate is part of the cinnamate/monolignol pathway, which provides precursors for various phenylpropanoid compounds including lignins, lignans, neolignans, p-hydroxycinnamate esters, coumarins, suberins, flavonoids, stilbenes, and more . This pathway plays a central role in plant secondary metabolism .

Pharmacokinetics

It’s known that the lipophilicity of cinnamate derivatives, such as butyl cinnamate, is an important parameter influencing their antifungal activity . Lipophilic compounds are generally well-absorbed and can penetrate biological membranes, which may enhance their bioavailability.

Result of Action

Butyl cinnamate exhibits potent antimicrobial activity. It has been found to be fungicidal, with a minimum inhibitory concentration (MIC) of 626.62 µM . The presence of the butyl substituent potentiates its biological response . It also exhibits antibacterial activity .

Action Environment

The action of butyl cinnamate can be influenced by environmental factors. For instance, the increase in carbon chain length can enhance its antifungal action . Furthermore, the presence of an isopropyl group has been suggested to be important for its antibacterial activity .

生化学分析

Biochemical Properties

Butyl cinnamate interacts with various biomolecules in biochemical reactions. For instance, it has been found to directly interact with the ergosterol present in the fungal plasmatic membrane and with the cell wall . This suggests that butyl cinnamate may play a role in disrupting the integrity of the fungal cell wall, thereby exerting its antifungal effects .

Cellular Effects

The presence of the butyl substituent in butyl cinnamate potentiates its biological response, making it highly bioactive against various strains . It has been found to have a minimum inhibitory concentration (MIC) of 626.62 µM against all tested strains, suggesting a potent effect on cellular processes .

Molecular Mechanism

Butyl cinnamate exerts its effects at the molecular level through various mechanisms. For instance, it has been found to directly interact with the ergosterol present in the fungal plasmatic membrane and with the cell wall . This interaction could potentially disrupt the integrity of the fungal cell wall, leading to cell death .

Temporal Effects in Laboratory Settings

It has been found to have a lasting antifungal effect, with a fungicidal nature, as evidenced by a minimum fungicidal concentration (MFC) to MIC ratio of less than or equal to 4 .

Dosage Effects in Animal Models

While specific studies on the dosage effects of butyl cinnamate in animal models are currently limited, it is known that the compound’s antimicrobial activity increases with the length of the carbonic radical chain

Metabolic Pathways

Butyl cinnamate is involved in the cinnamate/monolignol pathway, which provides precursors for various phenylpropanoid compounds including lignins, lignans, neolignans, p-hydroxycinnamate esters, coumarins, suberins, flavonoids, stilbenes and so on . This pathway plays a central role in plant secondary metabolism .

Subcellular Localization

The subcellular localization of butyl cinnamate is also not well established. Given its involvement in the cinnamate/monolignol pathway, it is likely that it may be localized to the endoplasmic reticulum, similar to other compounds involved in this pathway

準備方法

Synthetic Routes and Reaction Conditions

Butyl cinnamate can be synthesized through the esterification of cinnamic acid with butanol in the presence of a catalyst. Common catalysts used in this reaction include sulfuric acid and p-toluenesulfonic acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In industrial settings, butyl cinnamate is produced using similar esterification methods but on a larger scale. The process involves the continuous addition of cinnamic acid and butanol to a reactor, along with a catalyst. The reaction mixture is then heated, and the resulting butyl cinnamate is purified through distillation .

化学反応の分析

Types of Reactions

Butyl cinnamate undergoes various chemical reactions, including:

Oxidation: Butyl cinnamate can be oxidized to produce cinnamic acid and butanol.

Reduction: Reduction of butyl cinnamate can yield butyl cinnamyl alcohol.

Substitution: The ester group in butyl cinnamate can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

Oxidation: Cinnamic acid and butanol.

Reduction: Butyl cinnamyl alcohol.

Substitution: Products vary based on the nucleophile used.

類似化合物との比較

Similar Compounds

- Ethyl cinnamate

- Methyl cinnamate

- Propyl cinnamate

- Isobutyl cinnamate

Comparison

Butyl cinnamate is unique among cinnamate esters due to its butyl group, which enhances its antimicrobial activity compared to ethyl and methyl cinnamates. The butyl group increases the lipophilicity of the compound, allowing it to interact more effectively with cell membranes .

特性

CAS番号 |

538-65-8 |

|---|---|

分子式 |

C13H16O2 |

分子量 |

204.26 g/mol |

IUPAC名 |

butyl (Z)-3-phenylprop-2-enoate |

InChI |

InChI=1S/C13H16O2/c1-2-3-11-15-13(14)10-9-12-7-5-4-6-8-12/h4-10H,2-3,11H2,1H3/b10-9- |

InChIキー |

OHHIVLJVBNCSHV-KTKRTIGZSA-N |

SMILES |

CCCCOC(=O)C=CC1=CC=CC=C1 |

異性体SMILES |

CCCCOC(=O)/C=C\C1=CC=CC=C1 |

正規SMILES |

CCCCOC(=O)C=CC1=CC=CC=C1 |

外観 |

Solid powder |

密度 |

1.008-1.014 |

Key on ui other cas no. |

538-65-8 |

物理的記述 |

Colourless, oily, somewhat viscous liquid, sweet, oily, balsamic, fruity odou |

ピクトグラム |

Irritant |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

5 mg/mL |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

NSC 71966; NSC71966; NSC-71966; Butyl cinnamate |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。